molecular formula C6H12Br2 B1174340 4-Aminophenyl-B-D-xylopyranoside CAS No. 17306-95-5

4-Aminophenyl-B-D-xylopyranoside

Cat. No. B1174340
CAS RN: 17306-95-5
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-Aminophenyl-β-D-xylopyranoside-related compounds typically involves complex multi-step processes that may include the use of chiral auxiliaries to ensure stereoselectivity. For instance, the use of 1-amino-5-desoxy-5-thio-2,3,4-O-isobutanoyl-β-D-xylopyranose as a chiral amine component in the Ugi four-component reaction (U-4CR) has been demonstrated to yield excellent chemical yields and stereoselectivities, with the chiral auxiliary being selectively removable under mild conditions (Ross, Herdtweck, & Ugi, 2002).

Scientific Research Applications

Enzymatic Applications

Enzyme-coupled Assays 4-Aminophenyl-B-D-xylopyranoside and its derivatives have been instrumental in developing enzyme-coupled assays for various enzymes, including acetylxylan esterases and microbial carbohydrate esterases. This substrate, when deacetylated, becomes a target for beta-xylosidase, enabling the measurement of enzyme activity crucial for understanding carbohydrate-deacetylating enzymes' structure-function relationship (Biely et al., 2004).

Analytical Biochemistry this compound derivatives have been used as substrates in chromogenic assays to measure enzyme activities, particularly for hemicellulolytic enzymes like alpha-glucuronidase. This method couples the enzyme-catalyzed formation of a substrate with its efficient hydrolysis, allowing precise measurement of enzyme activities (Biely et al., 2000).

Biochemical and Molecular Insights

Synthesis and Optical Properties The compound and its derivatives, like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-phenol, have been synthesized and analyzed for their physico-chemical properties. These substances show distinct absorption peaks in the UV region and unique optical properties, making them interesting subjects for material science research (El-Ghamaz et al., 2017).

Future Directions

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They are used in various applications such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Aminophenyl-B-D-xylopyranoside can be achieved through the reaction of 4-aminophenol with B-D-xylopyranosyl bromide in the presence of a base.", "Starting Materials": [ "4-aminophenol", "B-D-xylopyranosyl bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-aminophenol in a suitable solvent (e.g. ethanol)", "Step 2: Add B-D-xylopyranosyl bromide to the solution and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HBr produced during the reaction", "Step 4: Purify the product by column chromatography or recrystallization" ] }

CAS RN

17306-95-5

Molecular Formula

C6H12Br2

Molecular Weight

0

synonyms

4-Aminophenyl-B-D-xylopyranoside

Origin of Product

United States

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